3-Bromo-6-(tert-butyl)pyridazine
Description
3-Bromo-6-(tert-butyl)pyridazine is a brominated pyridazine derivative featuring a bulky tert-butyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups . The tert-butyl group enhances steric bulk, which can influence reaction kinetics, regioselectivity, and crystallinity in structural studies .
Properties
IUPAC Name |
3-bromo-6-tert-butylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACQLVJWSNFUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(tert-butyl)pyridazine typically involves the bromination of 6-(tert-butyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(tert-butyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions with bases such as potassium carbonate or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-6-(tert-butyl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(tert-butyl)pyridazine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes or receptors, leading to its biological effects . Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Compounds:
- 3-Bromo-6-ethylpyridazine hydrobromide (CAS 152665-26-4)
- 3-Bromo-6-cyclopropylpyridazine (CAS 1086383-70-1)
- 3-Bromo-6-(trifluoromethyl)pyridazine (CAS 174607-37-5)
- 3-Bromo-6-isopropylpyridazine hydrobromide (CAS 1373223-56-3)
Key Findings :
- The tert-butyl group reduces reaction yields in Suzuki couplings compared to less bulky substituents due to steric hindrance .
- Trifluoromethyl analogs exhibit higher electrophilicity, making them reactive in nucleophilic substitutions .
- Hydrobromide salts (e.g., isopropyl variant) improve crystallinity and stability, advantageous in purification .
Fused-Ring and Heterocyclic Derivatives
Key Compounds:
- 3-Bromoimidazo[1,2-b]pyridazine
- 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine
Key Findings :
- Fused-ring systems (e.g., imidazo[1,2-b]pyridazine) show enhanced bioactivity but require complex syntheses .
- Piperazinyl substituents introduce basicity, improving water solubility for pharmaceutical applications .
Substituent Effects on Electronic Properties
Theoretical studies on pyridazine derivatives indicate that substituents significantly alter electrostatic properties near nitrogen atoms, impacting binding affinity in biological targets . For example:
- Electron-withdrawing groups (e.g., CF₃) reduce electron density, favoring interactions with electron-rich biological targets .
Biological Activity
3-Bromo-6-(tert-butyl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and applications, supported by data tables and findings from various studies.
- Molecular Formula : CHBrN
- Molecular Weight : 215.09 g/mol
- Structural Features : The compound contains a bromine atom and a tert-butyl group attached to a pyridazine ring, which affects its steric and electronic properties, making it a subject of interest for various biological applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromine atom and the bulky tert-butyl group influence its reactivity and binding affinity to biological molecules, potentially allowing it to inhibit or activate certain enzymes or receptors. This interaction can lead to various biological effects that are currently under investigation for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits promising therapeutic potential against various diseases, including cancer and infectious diseases. The compound's structural characteristics enable it to interact effectively with biological targets, which is crucial for drug development.
Case Studies
Synthesis and Production
The synthesis of this compound typically involves the bromination of 6-(tert-butyl)pyridazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. This process can be optimized for industrial production through continuous flow techniques to enhance yield and purity .
Research Findings
Recent studies have focused on the interaction studies of this compound concerning its binding affinity and reactivity towards biological targets. These findings are essential for understanding the compound's potential in drug design.
Table: Summary of Biological Activity Studies
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Potential inhibition of cancer cell proliferation; ongoing research needed |
| Antimicrobial | Structural analogs show effectiveness against pathogens; further studies required |
| Binding Affinity | Interaction with specific enzymes/receptors being studied to elucidate mechanisms |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-6-(tert-butyl)pyridazine, and what reaction conditions are critical for achieving optimal yields?
- Answer: The synthesis typically involves halogenation and functionalization of pyridazine precursors. Key methods include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and amination reactions. Microwave irradiation can enhance reaction efficiency by reducing time and improving selectivity . Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., ethanol/water mixtures), and temperature control. For tert-butyl introduction, alkylation using tert-butyl halides or Grignard reagents under anhydrous conditions is common .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, with tert-butyl protons appearing as a singlet (~1.3 ppm) and aromatic protons in the pyridazine ring (~7.5–8.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at 257.14 for C₈H₁₀BrN₂). High-resolution LC-MS and IR spectroscopy further validate functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .
Q. What are the common challenges in purifying this compound, and how can solvent selection and chromatography parameters be optimized?
- Answer: Challenges include separating brominated byproducts and residual catalysts. Recrystallization using ethanol/water mixtures or hexane/ethyl acetate gradients improves purity. Column chromatography with silica gel (hexane:ethyl acetate, 4:1) effectively isolates the compound. For polar impurities, reverse-phase HPLC with acetonitrile/water is recommended .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to mitigate low yields and side product formation?
- Answer: Low yields (e.g., 16–25% in thienylpyridazine derivatives ) often stem from steric hindrance from the tert-butyl group. Strategies include:
- Using bulky ligands (e.g., SPhos) to enhance catalyst stability .
- Optimizing solvent polarity (e.g., DMF for solubility) and reaction temperature (80–100°C).
- Pre-activating boronic acids with Na₂CO₃ to improve coupling efficiency .
Q. When encountering contradictory reactivity data in bromopyridazine derivatives, what experimental strategies can validate proposed reaction mechanisms?
- Answer: Contradictions (e.g., divergent substitution outcomes under microwave vs. thermal conditions ) require mechanistic validation via:
- Kinetic studies (e.g., monitoring intermediates by in-situ IR).
- Isotopic labeling (e.g., ²H or ¹³C) to track regioselectivity.
- Computational modeling (DFT) to compare activation energies of competing pathways .
Q. What design principles guide the development of this compound analogs for structure-activity relationship (SAR) studies in medicinal chemistry?
- Answer: Key principles include:
- Steric modulation: Introduce substituents at the 2- or 4-positions to assess tert-butyl’s steric effects on target binding .
- Electron-withdrawing groups: Replace bromine with CF₃ or NO₂ to evaluate electronic impacts on bioactivity .
- Cross-coupling diversification: Use the bromine site for Suzuki or Buchwald-Hartwig reactions to generate libraries for high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
